molecular formula C14H11BrClNOS B371443 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 380626-13-1

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B371443
CAS No.: 380626-13-1
M. Wt: 356.7g/mol
InChI Key: DATNIOLUNNAUBF-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a chlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 4-chloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

    Step 1: 4-bromothiophenol is reacted with acetic anhydride to form 4-bromophenyl acetate.

    Step 2: 4-bromophenyl acetate is then reacted with 4-chloroaniline to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the sulfanyl and acetamide groups provides a distinct chemical profile that can be leveraged for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATNIOLUNNAUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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